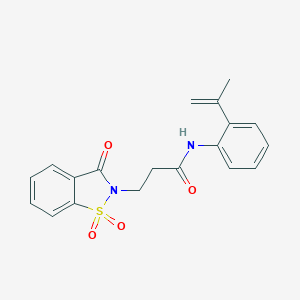![molecular formula C24H26N2O6S B301762 Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EOTB, and it is a thiazolidinone derivative that has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of EOTB is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. EOTB has been shown to modulate the activity of several key enzymes and proteins involved in cell growth and proliferation, including Akt, ERK, and NF-κB. EOTB has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
EOTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals. EOTB has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EOTB for use in lab experiments is its high purity and stability. This makes it suitable for use in a wide range of assays and experiments. However, one limitation of EOTB is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on EOTB. One area of interest is the development of new synthetic methods for the production of EOTB and related compounds. Another area of interest is the investigation of EOTB's potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its effects on various signaling pathways in cells.
Synthesemethoden
The synthesis of EOTB involves the reaction of 3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2-thione with ethyl 4-aminobenzoate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the final product. The synthesis of EOTB has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
EOTB has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. EOTB has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C24H26N2O6S |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5E)-3-ethyl-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O6S/c1-6-26-22(27)20(14-15-12-18(29-3)21(31-5)19(13-15)30-4)33-24(26)25-17-10-8-16(9-11-17)23(28)32-7-2/h8-14H,6-7H2,1-5H3/b20-14+,25-24? |
InChI-Schlüssel |
ZATDRRZIVBGXRA-DWKRXMJYSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301679.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301680.png)
![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)
![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

